2-(Pyridin-3-yl)oxolane-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-3-yloxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(13)8-3-5-14-9(8)7-2-1-4-11-6-7/h1-2,4,6,8-9H,3,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSTUVUVNZQLNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Pyridine and Oxolane Heterocycles in Organic Chemistry
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast array of natural and synthetic molecules. The pyridine (B92270) and oxolane rings are fundamental examples of six- and five-membered heterocycles, respectively, and are ubiquitous in organic chemistry.
The pyridine ring is a six-membered aromatic heterocycle structurally related to benzene, with one carbon atom replaced by a nitrogen atom. wikipedia.orglibretexts.org This substitution has profound effects on the ring's electronic properties. The nitrogen atom is more electronegative than carbon, leading to a lower electron density in the ring compared to benzene, which influences its reactivity. wikipedia.org The nitrogen atom also possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system, rendering pyridine basic. wikipedia.orglibretexts.orgnumberanalytics.com These characteristics make the pyridine nucleus a crucial component in numerous applications, from pharmaceuticals and agrochemicals to catalysts and solvents. wikipedia.orgnumberanalytics.com In medicinal chemistry, the pyridine nitrogen can act as a hydrogen bond acceptor, enhancing the binding of a drug molecule to its biological target. nih.gov
The oxolane , or tetrahydrofuran (B95107) (THF), ring is a five-membered, non-aromatic heterocycle containing one oxygen atom. chemicalbook.com It is widely recognized as a versatile aprotic solvent in organic synthesis due to its ability to dissolve a broad range of compounds. guidechem.comacs.orgdash-sc.jp Beyond its role as a solvent, the oxolane ring is a structural motif present in numerous natural products of biological importance. chemicalbook.com Its flexibility and the presence of the oxygen atom, which can act as a hydrogen bond acceptor, make it a valuable component in the design of bioactive molecules and polymer materials. guidechem.comeschemy.com
The fusion of these two distinct heterocyclic systems into a single molecule, as seen in 2-(Pyridin-3-yl)oxolane-3-carboxylic acid, creates a scaffold with a rich chemical character, combining the aromatic, electron-deficient nature of pyridine with the flexible, saturated structure of oxolane.
| Heterocycle | Ring Size | Aromaticity | Key Heteroatom | Primary Role in Organic Chemistry |
| Pyridine | 6-membered | Aromatic | Nitrogen | Building block for pharmaceuticals and agrochemicals, ligand, base catalyst. wikipedia.orgnumberanalytics.com |
| Oxolane (THF) | 5-membered | Non-aromatic | Oxygen | Versatile solvent, structural component in natural products and polymers. chemicalbook.comeschemy.com |
Historical Development and Emerging Relevance of Substituted Carboxylic Acids
The carboxylic acid functional group (-COOH) is one of the most important functionalities in organic chemistry. researchgate.net Its presence is central to the chemistry of amino acids, fatty acids, and numerous metabolic intermediates. nih.govbritannica.com Historically, simple carboxylic acids like formic acid and acetic acid have been known for centuries. britannica.com The development of synthetic organic chemistry has enabled the creation of a vast array of substituted carboxylic acids, which are compounds where the core structure is modified by the addition of other functional groups or molecular fragments.
The relevance of substituted carboxylic acids has grown immensely, particularly in drug discovery. Over 450 marketed drugs contain a carboxylic acid moiety. nih.gov This is due to the group's ability to act as both a hydrogen bond donor and acceptor, and its typical ionization at physiological pH, which can enhance water solubility and facilitate strong interactions with biological targets. researchgate.netnih.gov
However, the presence of a carboxylic acid can also present challenges, such as metabolic instability or limited ability to cross biological membranes. nih.govresearchgate.net This has led to two significant research trajectories:
Late-Stage Functionalization: Modern synthetic methods, including metallaphotoredox catalysis, have been developed to modify complex molecules containing carboxylic acids in the final steps of a synthesis. This allows for the rapid diversification of drug candidates to optimize their properties. princeton.edu
Development of Bioisosteres: Medicinal chemists frequently replace the carboxylic acid group with other functional groups (bioisosteres) that mimic its essential properties but have improved pharmacokinetic profiles. nih.govresearchgate.net
Substituted pyridinecarboxylic acids, in particular, are important intermediates in the production of pharmaceuticals and agrochemicals. google.comwikipedia.org The specific placement of the carboxylic acid group on the pyridine (B92270) ring, along with other substituents, allows for fine-tuning of a molecule's physical and biological properties. nih.govresearchgate.netmdpi.com The compound 2-(Pyridin-3-yl)oxolane-3-carboxylic acid is an example of a complex substituted carboxylic acid, where the carboxylic group is attached to a chiral oxolane ring, which in turn is appended to a pyridine scaffold. This intricate arrangement offers precise three-dimensional positioning of key functional groups.
Scope and Academic Research Trajectories for 2 Pyridin 3 Yl Oxolane 3 Carboxylic Acid
Retrosynthetic Approaches and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. The primary disconnections for this compound involve cleaving the C-C bond between the oxolane and pyridine rings, and the bonds forming the oxolane ring itself.
A primary retrosynthetic disconnection breaks the C2-C3' bond between the oxolane and pyridine rings. This leads to two key synthons: a 2-substituted oxolane-3-carboxylic acid derivative and a 3-substituted pyridine. The synthetic equivalents for these synthons would be a nucleophilic oxolane derivative and an electrophilic pyridine, or vice versa. This approach allows for the late-stage introduction of the pyridine ring, offering flexibility in the synthesis of various analogues.
Table 1: Key Retrosynthetic Disconnections and Corresponding Synthons
| Disconnection | Synthon 1 (Oxolane) | Synthon 2 (Pyridine) |
| C2(Oxolane)-C3(Pyridine) Bond | Anionic species at C2 of the oxolane ring | Electrophilic pyridine at C3 (e.g., 3-halopyridine) |
| C2(Oxolane)-C3(Pyridine) Bond | Cationic species at C2 of the oxolane ring | Nucleophilic pyridine at C3 (e.g., 3-pyridylboronic acid) |
| C-O and C-C bonds of Oxolane | Acyclic precursor with appropriate functional groups | Pyridine-3-carboxaldehyde |
Another strategic approach involves disconnecting the oxolane ring itself, envisioning an acyclic precursor that can be cyclized. For instance, a disconnection of the C2-O bond and the C4-C5 bond suggests a precursor derived from pyridine-3-carboxaldehyde and a three-carbon unit with appropriate functional groups to facilitate cyclization.
Construction of the Oxolane Ring System
The tetrahydrofuran (B95107) (oxolane) ring is a common motif in many natural products and pharmacologically active compounds. Its synthesis has been extensively studied, offering a variety of methods for its construction.
Cyclization Reactions for Tetrahydrofuran Moiety Formation
The formation of the tetrahydrofuran ring can be achieved through various intramolecular cyclization strategies. One of the most common methods is the intramolecular SN2 reaction of a halo-alcohol or a diol derivative. For the synthesis of 2,3-disubstituted oxolanes, a precursor with a leaving group at the 5-position and a hydroxyl group at the 2-position, or vice versa, can be utilized.
Other powerful methods for tetrahydrofuran synthesis include:
Oxymercuration-demercuration of γ,δ-unsaturated alcohols: This reaction proceeds via a 5-exo-tet cyclization and is generally highly regioselective for the formation of the five-membered ring.
Acid-catalyzed cyclization of diols: 1,4-diols can be cyclized to tetrahydrofurans under acidic conditions, though this method can sometimes lead to side products.
Intramolecular Heck reaction: The palladium-catalyzed cyclization of an appropriate unsaturated substrate can also be employed to form the tetrahydrofuran ring.
Radical cyclization: 5-exo-trig radical cyclizations of unsaturated precursors are an effective means of constructing the tetrahydrofuran ring.
Table 2: Comparison of Cyclization Methods for Tetrahydrofuran Synthesis
| Method | Precursor Type | Key Reagents/Conditions | Advantages | Limitations |
| Intramolecular SN2 | Halo-alcohols, tosylates, mesylates | Base (e.g., NaH, K2CO3) | Reliable, often high-yielding | Requires pre-functionalized substrate |
| Oxymercuration-demercuration | γ,δ-Unsaturated alcohols | Hg(OAc)2, NaBH4 | High regioselectivity, mild conditions | Use of toxic mercury reagents |
| Acid-catalyzed cyclization | 1,4-Diols | Strong acid (e.g., H2SO4, TsOH) | Simple, readily available starting materials | Potential for side reactions (e.g., elimination) |
| Intramolecular Heck Reaction | Unsaturated alcohols with a vinyl/aryl halide | Pd catalyst, base | Forms C-C and C-O bonds, good functional group tolerance | Requires a vinyl or aryl halide |
| Radical Cyclization | Unsaturated precursors with a radical initiator | Bu3SnH, AIBN | Mild conditions, good for complex molecules | Stoichiometric use of tin reagents, stereocontrol can be challenging |
Stereocontrolled Synthesis of Oxolane Derivatives
Controlling the stereochemistry at the C2 and C3 positions of the oxolane ring is crucial for the synthesis of a specific diastereomer of this compound. Several strategies have been developed for the stereocontrolled synthesis of substituted tetrahydrofurans.
One approach involves the use of chiral starting materials. For example, starting from a chiral pool material such as a carbohydrate or an amino acid can provide a scaffold with pre-defined stereocenters.
Asymmetric catalysis is another powerful tool. For instance, asymmetric dihydroxylation or epoxidation of an unsaturated precursor can introduce chirality, which can then direct the stereochemical outcome of the subsequent cyclization step.
Substrate-controlled cyclizations can also be employed. The existing stereocenters in an acyclic precursor can influence the transition state of the cyclization reaction, leading to the preferential formation of one diastereomer. For example, the cyclization of a γ-hydroxyalkene can proceed with high diastereoselectivity depending on the substituents and reaction conditions.
Introduction of the Pyridine Moiety
The pyridine ring is a key component of the target molecule, and its introduction can be achieved either by functionalizing a pre-existing pyridine ring or by constructing the ring from acyclic precursors.
Strategies for Pyridine Ring Functionalization and Cross-Coupling Reactions
For the late-stage introduction of the pyridine moiety, cross-coupling reactions are particularly valuable. A common strategy involves the coupling of a 3-halopyridine with an organometallic derivative of the oxolane ring.
Suzuki Coupling: The reaction of a 3-pyridylboronic acid or ester with a 2-halooxolane derivative, or vice versa, catalyzed by a palladium complex, is a highly effective method for forming the C-C bond.
Stille Coupling: This reaction involves the coupling of a 3-pyridylstannane with a 2-halooxolane, also catalyzed by palladium.
Negishi Coupling: The coupling of a 3-pyridylzinc reagent with a 2-halooxolane is another powerful palladium-catalyzed cross-coupling reaction.
Directed ortho-metalation (DoM) can also be employed to functionalize the pyridine ring at the desired position. A directing group on the pyridine ring can facilitate deprotonation at an adjacent position, followed by reaction with an electrophilic oxolane derivative.
De Novo Synthesis Routes to Pyridine Derivatives
In some synthetic strategies, it may be advantageous to construct the pyridine ring itself. Several classical and modern methods for pyridine synthesis can be adapted for this purpose.
Hantzsch Pyridine Synthesis: This is a one-pot condensation reaction of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. By using an appropriately substituted aldehyde derived from the oxolane moiety, this method could in principle be used to construct the target molecule.
Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.
Bohlmann-Rahtz Pyridine Synthesis: This synthesis involves the condensation of an enamine with a propargyl ketone.
These de novo methods offer the potential to build a highly functionalized pyridine ring directly onto the oxolane scaffold, providing a convergent approach to the target molecule and its analogues.
Synthetic Strategies for this compound and Its Analogs
The synthesis of substituted oxolane (tetrahydrofuran) rings, particularly those bearing aryl and carboxylic acid functionalities, is a significant focus in medicinal and synthetic chemistry. The compound this compound incorporates a chiral 2,3-disubstituted tetrahydrofuran scaffold, presenting unique synthetic challenges in controlling both regiochemistry and stereochemistry. This article details established and potential synthetic methodologies for this class of compounds.
Chemical Reactivity and Derivatization Strategies for 2 Pyridin 3 Yl Oxolane 3 Carboxylic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for a variety of chemical modifications, including esterification, amidation, anhydride formation, and decarboxylation.
Esterification Reactions and Diverse Ester Derivatives
Esterification of 2-(Pyridin-3-yl)oxolane-3-carboxylic acid can be achieved through several established methods to yield a variety of ester derivatives. The classical Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common approach. This equilibrium-driven reaction typically requires an excess of the alcohol or removal of water to drive the reaction to completion.
Alternatively, esterification can be performed under milder conditions by first converting the carboxylic acid to a more reactive species. For instance, reaction with thionyl chloride or oxalyl chloride would yield the corresponding acyl chloride, which readily reacts with alcohols to form esters. Another approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the condensation of the carboxylic acid with an alcohol.
The synthesis of various ester derivatives allows for the modulation of the physicochemical properties of the parent compound, such as solubility, lipophilicity, and metabolic stability.
Table 1: Representative Esterification Reactions of Carboxylic Acids
| Ester Type | Reagents and Conditions | Product |
|---|---|---|
| Methyl Ester | Methanol, Sulfuric Acid (catalyst), Reflux | Methyl 2-(pyridin-3-yl)oxolane-3-carboxylate |
| Ethyl Ester | Ethanol, Thionyl Chloride; then Pyridine (B92270) | Ethyl 2-(pyridin-3-yl)oxolane-3-carboxylate |
Amidation and Peptide Coupling Methodologies
The carboxylic acid functionality of this compound can be readily converted to amide derivatives through reaction with primary or secondary amines. Direct condensation of the carboxylic acid with an amine is generally inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. Therefore, the use of coupling agents is standard practice for amide bond formation.
A wide range of peptide coupling reagents can be employed for this purpose. Carbodiimide-based reagents like DCC and EDC are frequently used, often in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve yields. Other modern coupling agents include uronium and phosphonium salts like HATU, HBTU, and PyBOP, which are known for their high efficiency and rapid reaction times. researchgate.net These methods allow for the synthesis of a diverse library of amide derivatives, including those derived from amino acids and peptides.
Table 2: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Description |
|---|---|
| DCC (Dicyclohexylcarbodiimide) | A widely used and cost-effective carbodiimide coupling agent. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide, facilitating product purification. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly efficient uronium-based coupling agent, often used for difficult couplings. |
Anhydride Formation and Subsequent Chemical Transformations
Symmetrical or mixed anhydrides of this compound can be synthesized, serving as activated intermediates for further chemical transformations. Symmetrical anhydrides can be prepared by treating the carboxylic acid with a dehydrating agent such as acetic anhydride or by reacting the corresponding acyl chloride with a carboxylate salt.
Mixed anhydrides are often generated in situ and used immediately. A common method involves the reaction of the carboxylic acid with an acyl chloride, such as pivaloyl chloride, in the presence of a tertiary amine base. These mixed anhydrides are highly reactive acylating agents and can be used to form esters and amides under mild conditions.
Decarboxylation Pathways and Synthetic Utility
The decarboxylation of this compound, which involves the removal of the carboxyl group as carbon dioxide, can be a synthetically useful transformation. While the decarboxylation of simple carboxylic acids often requires harsh conditions, the presence of the pyridine ring and the oxolane moiety may influence the ease of this reaction. For some pyridine carboxylic acids, decarboxylation can be facilitated by the presence of electron-withdrawing groups or by specific reaction conditions. mdma.ch For instance, the decarboxylation of certain 2-pyridone-3-carboxylic acids has been achieved using potassium carbonate in toluene at elevated temperatures. nih.govresearchgate.net
The synthetic utility of decarboxylation lies in the generation of a carbanion equivalent at the 3-position of the oxolane ring, which could potentially be trapped by electrophiles to introduce new substituents at this position. The specific conditions and outcomes of the decarboxylation of this compound would require experimental investigation.
Reactions Involving the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, susceptible to reactions such as N-oxidation and N-alkylation.
N-Oxidation and N-Alkylation Chemistry
N-Oxidation
The nitrogen atom of the pyridine ring in this compound can be oxidized to the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The resulting N-oxide exhibits altered electronic properties compared to the parent pyridine. The N-oxide group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates the positions ortho and para to the nitrogen for nucleophilic attack.
N-Alkylation
The pyridine nitrogen can also undergo N-alkylation with various alkylating agents, such as alkyl halides or sulfates, to form quaternary pyridinium salts. This reaction introduces a positive charge on the pyridine ring, significantly altering the molecule's properties, including its solubility and electronic character. The resulting pyridinium salts can serve as precursors for further synthetic transformations.
Table 3: Common Reagents for N-Oxidation and N-Alkylation of Pyridines
| Transformation | Reagents | Product Type |
|---|---|---|
| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Pyridine N-oxide |
| N-Oxidation | Hydrogen Peroxide, Acetic Acid | Pyridine N-oxide |
| N-Alkylation | Methyl Iodide | N-Methylpyridinium Iodide Salt |
Metalation and Directed Ortho-Metalation (DoM) Studies
The pyridine ring of this compound is a key site for C-H bond activation through metalation, a reaction that involves the deprotonation of an aromatic C-H bond by a strong base, typically an organolithium reagent, to form a carbon-metal bond. This allows for the subsequent introduction of various electrophiles. Directed ortho-metalation (DoM) is a powerful strategy where a functional group on an aromatic ring directs the deprotonation to its ortho position. wikipedia.org
In the case of this compound, the carboxylic acid group is a potent directing metalation group (DMG). However, its acidic proton will be the first to be abstracted by the strong base. Therefore, a protection strategy or the use of excess base would be necessary to effect C-H metalation. Assuming the carboxylate is formed, it can act as a DMG. The pyridine nitrogen itself can also influence the regioselectivity of metalation.
For a 3-substituted pyridine, DoM can potentially occur at the C-2 or C-4 position. The oxolane-3-carboxylic acid substituent at the 3-position is sterically demanding, which may influence the accessibility of the ortho positions to the bulky organolithium base.
Key Considerations for DoM of this compound:
Directing Group Effect: The carboxylate group, formed in situ, is expected to direct metalation to the C-4 position due to its electronic and chelating effects.
Steric Hindrance: The bulky 2-(oxolane-3-carboxylic acid) substituent may sterically hinder the approach of the metalating agent to the C-2 position, further favoring metalation at C-4.
Choice of Base: Hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often employed to minimize nucleophilic addition to the pyridine ring, a potential side reaction with less hindered alkyllithiums like n-butyllithium. clockss.org
Hypothetical DoM Reaction and Subsequent Electrophilic Quench:
The table below outlines a hypothetical reaction sequence for the directed ortho-metalation of this compound and subsequent reaction with an electrophile.
| Step | Reagent/Condition | Purpose | Hypothetical Product |
| 1 | 2 equivalents of LDA, THF, -78 °C | Deprotonation of the carboxylic acid and subsequent directed ortho-metalation at the C-4 position. | 4-Lithio-2-(pyridin-3-yl)oxolane-3-carboxylate |
| 2 | Electrophile (e.g., I₂, Me₃SiCl, DMF) | Introduction of a functional group at the C-4 position. | 4-Iodo-, 4-trimethylsilyl-, or 4-formyl-2-(pyridin-3-yl)oxolane-3-carboxylic acid |
Reactivity of the Oxolane Ring System
The oxolane, or tetrahydrofuran (B95107) (THF), ring is a five-membered cyclic ether. While generally stable, it can undergo ring-opening reactions under specific conditions, particularly in the presence of strong acids or bases, or through metal-catalyzed processes.
Ring-Opening Reactions and Mechanistic Considerations
The presence of substituents on the oxolane ring of this compound will influence its reactivity towards ring-opening.
Acid-Catalyzed Ring-Opening:
Under acidic conditions, the oxygen atom of the oxolane ring can be protonated, forming a good leaving group. Subsequent nucleophilic attack can lead to ring cleavage. The regioselectivity of the attack depends on the electronic and steric nature of the substituents. For this compound, the C-2 position is activated by the adjacent pyridine ring.
Mechanism: The reaction likely proceeds via an SN1 or SN2 mechanism, depending on the stability of the potential carbocation intermediates. Given the presence of the adjacent pyridine ring, an SN1-like mechanism with the formation of an oxonium ion intermediate is plausible. mdpi.comresearchgate.net
Potential Products: Reaction with a nucleophile (e.g., a halide from a hydrohalic acid) would likely result in the formation of a 4-halo-5-(pyridin-3-yl)pentanoic acid derivative.
Base-Catalyzed Ring-Opening:
Base-catalyzed ring-opening of ethers is generally less favorable than acid-catalyzed opening due to the poor leaving group ability of the alkoxide. However, for strained rings like epoxides, this is a common reaction. libretexts.org While the oxolane ring is less strained, strong bases under harsh conditions might effect ring-opening, although this is expected to be a minor reaction pathway for this specific compound under typical conditions.
Isomerization Phenomena in Oxolane-Carboxylic Acids
Isomerization in oxolane-carboxylic acids is not a widely reported phenomenon under normal conditions. The stereocenters at the C-2 and C-3 positions of this compound are generally stable. However, under certain conditions, such as prolonged heating or in the presence of strong acids or bases, epimerization at the C-3 position, alpha to the carboxylic acid, could potentially occur through enol or enolate formation. Isomerization involving the oxolane ring itself, such as ring contraction or expansion, would require more drastic conditions and is considered unlikely for this compound. Studies on structurally similar but more strained oxetane-carboxylic acids have shown a propensity for isomerization to lactones, but this is less probable for the five-membered oxolane ring. acs.orgacs.org
Strategic Derivatization for Advanced Analytical Detection and Molecular Tagging
Derivatization of this compound is a crucial step for enhancing its detection and analysis by chromatographic and mass spectrometric techniques. The primary target for derivatization is the carboxylic acid group.
Fluorescent Labeling Reagents for Carboxylic Acid Groups
To improve the sensitivity of detection by techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection, the carboxylic acid can be tagged with a fluorescent label. This is typically achieved by converting the carboxylic acid into an ester with a fluorescent alcohol or an amide with a fluorescent amine.
Common fluorescent labeling reagents for carboxylic acids include:
| Reagent | Reactive Group | Detection Wavelengths (Ex/Em) | Reference |
| 9-Anthryldiazomethane (ADAM) | Diazomethane | ~365 nm / ~412 nm | N/A |
| 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) | Alkyl Halide | ~325 nm / ~395 nm | N/A |
| N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) | Alkyl Halide | 345 nm / 435 nm | scispace.comresearchgate.net |
| 9-Chloromethyl anthracene | Alkyl Halide | 365 nm / 410 nm | oup.com |
The derivatization reaction typically involves the activation of the carboxylic acid (e.g., with a carbodiimide) followed by reaction with the fluorescent tag, or direct reaction of the carboxylate with a reactive tag like an alkyl halide.
Derivatization Approaches for Enhanced Mass Spectrometry Analysis
For mass spectrometry (MS) analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), derivatization can be employed to improve ionization efficiency and chromatographic retention.
Esterification:
Conversion of the carboxylic acid to an ester (e.g., a methyl or ethyl ester) can increase its volatility for gas chromatography-mass spectrometry (GC-MS) or improve its retention in reversed-phase LC-MS. This can be achieved through Fischer esterification using an alcohol in the presence of an acid catalyst. masterorganicchemistry.com
Amidation:
Reaction of the carboxylic acid with an amine, often facilitated by a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), forms a stable amide. nih.gov This can be used to introduce a tag that enhances ionization in electrospray ionization (ESI)-MS. For instance, derivatization with a reagent containing a permanently charged quaternary ammonium group can significantly improve detection in positive-ion ESI-MS. acs.org
The table below summarizes some derivatization reagents for enhanced MS analysis of carboxylic acids.
| Derivatization Reagent | Purpose | Ionization Mode | Reference |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility for GC-MS | Electron Ionization (EI) | N/A |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an amine | Forms an amide for improved LC retention and ESI | Electrospray Ionization (ESI) | nih.gov |
| 4-Bromo-N-methylbenzylamine | Introduces a bromine atom for isotopic pattern recognition and improved ESI | Positive ESI | nih.govsemanticscholar.org |
| Tris(2,4,6-trimethoxyphenyl)phosphonium propylamine (TMPP) | Introduces a permanently charged phosphonium group for enhanced ESI | Positive ESI | researchgate.net |
Computational and Theoretical Studies on 2 Pyridin 3 Yl Oxolane 3 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity and spectroscopic properties.
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of this size. A typical DFT study on 2-(Pyridin-3-yl)oxolane-3-carboxylic acid would involve geometry optimization to find the lowest energy structure. This process determines key bond lengths, bond angles, and dihedral angles.
Subsequent calculations on the optimized geometry would yield a wealth of information about its ground state properties. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule might interact with other chemical species.
Furthermore, DFT calculations provide access to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. These orbital energies can be used to calculate global reactivity descriptors, as shown in the hypothetical data table below.
Table 1: Hypothetical DFT-Calculated Global Reactivity Descriptors for this compound
| Parameter | Formula | Significance |
|---|---|---|
| HOMO Energy | EHOMO | Electron-donating ability |
| LUMO Energy | ELUMO | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |
| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1 / (2η) | Measure of polarizability |
Note: The values in this table would be populated by specific DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set).
Ab Initio Methods for Energetic and Spectroscopic Property Predictions
Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate predictions of molecular properties, albeit often at a higher computational cost than DFT. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed for this compound.
These methods are particularly valuable for predicting spectroscopic properties. For example, by calculating the vibrational frequencies, one can generate a theoretical infrared (IR) and Raman spectrum. This theoretical spectrum can be a powerful tool for interpreting experimental spectroscopic data and confirming the molecular structure. Similarly, electronic excitation energies can be calculated to predict the molecule's UV-Vis absorption spectrum. While no specific studies on pyridine-3-sulfonic acid were found, the application of ab initio methods to similar compounds has been documented. asianpubs.org
Molecular Modeling and Conformational Landscape Analysis
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Molecular modeling techniques are essential for exploring the conformational landscape of this compound.
Molecular Mechanics and Molecular Dynamics Simulations
Molecular mechanics (MM) methods, which use classical physics to model molecular systems, are computationally efficient for exploring the potential energy surface of a molecule. By employing various force fields (e.g., MMFF94, AMBER), one can perform a systematic search of the different spatial arrangements (conformers) of the molecule.
Molecular dynamics (MD) simulations build upon this by simulating the movement of atoms and molecules over time. An MD simulation of this compound in a solvent, such as water, would provide insights into its dynamic behavior, including how it interacts with its environment and which conformations are most stable in solution. This information is critical for understanding its behavior in a biological context.
Global and Local Conformational Searching Algorithms
To thoroughly explore the vast number of possible conformations, various searching algorithms can be employed. Global conformational searching algorithms, such as Monte Carlo methods, aim to identify the lowest-energy conformer on the entire potential energy surface. Local searching algorithms, on the other hand, are used to refine the geometries of conformers found through global searches. For structurally related compounds, comparative conformational analyses using different software have been performed to identify the most representative conformers for biological interactions. researchgate.net
The conformational flexibility of this compound will be largely determined by the rotational barriers around the single bonds connecting the pyridine (B92270) ring, the oxolane ring, and the carboxylic acid group. Identifying the most stable conformers is a key step in predicting how the molecule might bind to a biological target.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, one could computationally study a variety of potential reactions, such as esterification of the carboxylic acid, or electrophilic substitution on the pyridine ring.
By mapping the potential energy surface of a reaction, computational methods can identify the transition state structures, which are the highest energy points along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, which in turn dictates the reaction rate. These calculations can provide a detailed, step-by-step understanding of how the reaction proceeds, which is often difficult to obtain through experimental methods alone. For instance, computational studies have been used to understand the decarboxylation of related pyridine carboxylic acids. nih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Data
The prediction of spectroscopic parameters through computational methods is a powerful tool for characterizing novel compounds and corroborating experimental findings. For this compound, techniques such as Density Functional Theory (DFT) and ab initio methods could be employed to calculate its nuclear magnetic resonance (NMR) and infrared (IR) spectra.
Typically, the process would involve:
Geometry Optimization: The three-dimensional structure of the molecule would first be optimized to find its most stable conformation.
Frequency Calculations: Following optimization, vibrational frequency calculations would be performed to predict the IR spectrum. The calculated vibrational modes would correspond to specific molecular motions, such as stretching and bending of bonds.
NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method is a common approach used with DFT to predict the ¹H and ¹³C NMR chemical shifts. These calculations would provide theoretical values for the resonance of each nucleus in the molecule.
A hypothetical comparison between predicted and experimental data is presented in the table below. It is important to note that these are illustrative values and are not based on actual published research for this specific compound.
| Parameter | Hypothetical Predicted Value | Hypothetical Experimental Value |
| ¹H NMR (ppm) | ||
| Pyridine H | 7.2-8.5 | 7.1-8.4 |
| Oxolane CH | 3.5-4.5 | 3.4-4.6 |
| Carboxylic Acid OH | 10-12 | 10.5-12.5 |
| ¹³C NMR (ppm) | ||
| Pyridine C | 120-150 | 122-152 |
| Oxolane C | 60-80 | 61-82 |
| Carboxylic Acid C=O | 170-180 | 172-181 |
| IR (cm⁻¹) | ||
| O-H Stretch (Carboxylic Acid) | 3000-3300 | 2950-3350 |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | 1705-1730 |
| C-N Stretch (Pyridine) | 1550-1620 | 1540-1610 |
Validation of these predicted parameters would require the actual synthesis and experimental spectroscopic analysis of this compound. Discrepancies between theoretical and experimental values can often provide deeper insights into the molecular structure and its electronic environment.
In Silico Structure-Based Design and Virtual Screening of Analogues
The in silico design and virtual screening of analogues of this compound would be a critical step in exploring its potential as a lead compound in drug discovery. This process involves computationally designing new molecules based on the core scaffold and evaluating their potential to interact with a specific biological target.
The typical workflow for such a study would include:
Target Identification: Identifying a relevant biological target (e.g., an enzyme or receptor) is the first step.
Binding Site Analysis: The three-dimensional structure of the target protein would be used to identify and characterize the binding site.
Analogue Design: New molecules would be designed by modifying the functional groups of the parent compound. For this compound, this could involve altering the substituents on the pyridine ring or modifying the carboxylic acid group.
Molecular Docking: The designed analogues would be computationally "docked" into the binding site of the target protein. This simulation predicts the preferred orientation of the ligand and estimates the binding affinity.
Virtual Screening: For a large library of potential analogues, virtual screening would be used to rapidly assess their potential and prioritize a smaller subset for synthesis and experimental testing.
Below is an illustrative table of hypothetical analogues and their potential design rationale.
| Analogue | Modification | Design Rationale |
| Methyl 2-(pyridin-3-yl)oxolane-3-carboxylate | Esterification of the carboxylic acid | To increase lipophilicity and potentially improve cell membrane permeability. |
| 2-(6-chloropyridin-3-yl)oxolane-3-carboxylic acid | Addition of a chlorine atom to the pyridine ring | To explore the impact of an electron-withdrawing group on binding affinity. |
| 2-(Pyridin-3-yl)oxolane-3-carboxamide | Conversion of the carboxylic acid to an amide | To introduce a hydrogen bond donor and alter the electronic properties. |
The results from these in silico studies would guide the synthesis of the most promising analogues, thereby streamlining the drug discovery process and reducing the reliance on costly and time-consuming experimental screening of large compound libraries.
Mechanistic Investigations of Biological Interactions of 2 Pyridin 3 Yl Oxolane 3 Carboxylic Acid Analogues
Molecular Target Identification and Validation Methodologies
Identifying the specific molecular targets of novel compounds is a foundational step in drug discovery. For analogues containing the pyridine (B92270) or quinoline (B57606) carboxylic acid core, a variety of computational and experimental strategies are employed to pinpoint and validate their biological targets.
An integrated in silico workflow has proven effective for identifying putative targets for compounds like 2-aryl-quinoline-4-carboxylic acid derivatives. nih.govfrontiersin.orgnih.gov This process often begins with Inverse Virtual Screening (IVS) , where a compound of interest is used as a "bait" to screen against a large database of known protein structures. nih.govfrontiersin.org This computational technique helps to prioritize potential biological targets for which the molecule may have a high binding affinity. nih.gov
Following the initial identification of potential targets via IVS, molecular docking simulations are performed. nih.govfrontiersin.orgijcps.org These simulations predict the preferred orientation and binding affinity of the compound within the active site of the identified protein target. nih.gov For example, IVS successfully highlighted Leishmania major N-myristoyltransferase (LmNMT) as a frequent high-affinity target for a series of 2-aryl-quinoline-4-carboxylic acids. nih.govfrontiersin.orgnih.gov
To further validate these initial findings and assess the stability of the predicted ligand-protein interactions, Molecular Dynamics (MD) simulations are employed. nih.govfrontiersin.orgnih.gov MD simulations model the movement of atoms in the complex over time, providing insights into the dynamic stability of the binding and potential conformational changes in the enzyme upon ligand binding. nih.gov Finally, ligand-based similarity searches can be used to compare the predicted binding affinity of the novel compounds against molecules with known activity, helping to confirm their potential as inhibitors. nih.govfrontiersin.orgnih.gov This multi-step computational approach provides robust evidence for target identification, paving the way for subsequent experimental validation. nih.govfrontiersin.org
Enzyme Inhibition Mechanism Studies
Analogues of 2-(pyridin-3-yl)oxolane-3-carboxylic acid have been shown to inhibit a diverse range of enzymes critical to various disease processes. Mechanistic studies reveal how these compounds interact with enzyme active sites to block their function.
Kinases are a major class of enzymes targeted by pyridine carboxylic acid analogues due to their central role in cell signaling and disease, particularly in inflammation and cancer.
TBK1 and IKKε Inhibition: Substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives, developed as analogues of the drug amlexanox, are potent inhibitors of the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IKKε. nih.gov X-ray crystallography and docking studies have revealed a canonical type 1, DFG-in binding mode for these inhibitors. nih.gov The aminopyridine moiety of the scaffold binds to the kinase hinge region, a common interaction for kinase inhibitors. nih.gov A critical interaction involves the C-3 carboxylic acid group, which forms a hydrogen bond with the threonine 156 residue (Thr156) in the active site of TBK1. nih.gov Modification or removal of this carboxylic acid group significantly reduces the inhibitory potency against TBK1, highlighting its importance for the mechanism of action. researchgate.net Structure-activity relationship (SAR) studies have led to the development of analogues with significantly improved potency compared to the parent compound, amlexanox. nih.gov
| Compound | R7 Substituent | R8 Substituent | TBK1 IC₅₀ (nM) | IKKε IC₅₀ (nM) |
|---|---|---|---|---|
| Amlexanox | H | isopropyl | 1400 | 500 |
| Analogue 1 | Br | H | 320 | 210 |
| Analogue 2 | phenyl | H | 410 | 310 |
| Analogue 3 | 3-furyl | H | 490 | 330 |
PI3Kγ Inhibition: The phosphoinositide 3-kinase gamma (PI3Kγ) is another important target, particularly in cancer immunotherapy. nih.gov Pyrazolopyridine derivatives have been developed as potent and selective dual inhibitors of PI3Kγ and PI3Kδ. nih.gov One lead compound, 20e (IHMT-PI3K-315) , demonstrated IC₅₀ values of 4.0 nM and 9.1 nM against PI3Kγ and PI3Kδ, respectively. nih.gov The development strategy for other pyridine-containing PI3Kγ inhibitors has involved modifying pan-PI3K inhibitors to enhance selectivity. For instance, converting a phenylthiazole core to a benzothiazole (B30560) and incorporating a pyridine ring resulted in a compound with a Kᵢ value of 1.0 nM for PI3Kγ. nih.gov Molecular modeling studies of other inhibitor classes show that interactions with key residues such as ASP841, TYR867, and LYS833 are crucial for high-affinity binding to PI3K. acs.org
| Compound | Scaffold | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kα IC₅₀ (nM) |
|---|---|---|---|---|
| Duvelisib (IPI-145) | Purine | 27 | 2.5 | 1602 |
| Compound 20e | Pyrazolopyridine | 4.0 | 9.1 | - |
| Compound 17 | Pyrazolopyrimidine | 3.3 | >2700 | >2700 |
Bacterial Serine O-acetyltransferase (SAT or CysE) is an attractive target for novel antibacterial agents because it catalyzes the first step in the L-cysteine biosynthesis pathway, which is essential for many bacteria but absent in mammals. nih.govresearchgate.net The enzyme's function is to transfer an acetyl group from acetyl coenzyme A (acetyl-CoA) to L-serine, forming O-acetylserine. nih.govresearchgate.net
The mechanism of inhibition by analogues targeting this enzyme involves blocking this acetyl transfer. nih.gov Structural analyses have shown that some inhibitors, such as alkyl gallates, bind to the binding site for acetyl-CoA. nih.gov This occupation of the co-substrate binding site physically limits the access of acetyl-CoA to the enzyme's active site, thereby preventing the synthesis of O-acetylserine. nih.gov Inhibition of SAT leads to a depletion of cellular cysteine, which is crucial for protein synthesis and for producing biomolecules that defend the bacteria against host immune responses. researchgate.netnih.gov The identification of novel SAT inhibitors has been accelerated by computational methods, including the virtual screening of large compound libraries to find scaffolds that can effectively bind to the enzyme. nih.govsciety.org
The 3C-like protease (3CLpro or Mpro) of SARS-CoV-2 is a cysteine protease that is essential for viral replication, making it a prime target for antiviral drugs. nih.govrsc.org The enzyme features a Cys145–His41 catalytic dyad in its active site. nih.govresearchgate.net Several pyridine-containing derivatives have been investigated as inhibitors of this protease.
The mechanism of inhibition often involves the formation of a covalent bond with the catalytic cysteine residue (Cys145). nih.gov Peptidomimetic inhibitors have been designed with an aldehyde "warhead" that is attacked by the nucleophilic sulfur of Cys145, forming a covalent adduct. nih.gov Similarly, inhibitors containing a Michael acceptor can undergo a Michael addition reaction with the cysteine thiol. nih.gov
More recently, pyridine derivatives of diselenides have been identified as potent Mpro inhibitors. rsc.org Compounds such as **nicotinamide (B372718) diselenide (Nict₂Se₂) and pyridine diselenide (2-Py₂Se₂) ** were shown to inhibit Mpro with IC₅₀ values of approximately 516 nM and 69 nM, respectively. rsc.org The proposed mechanism involves the inhibitor inducing a structural deformation of the protease by interacting directly with the active site cysteine residue. rsc.org
| Compound | Inhibitor Class | IC₅₀ |
|---|---|---|
| Compound 6m | Dihydropyrimidine | 6.1 µM |
| Nict₂Se₂ | Pyridine Diselenide | ~516 nM |
| 2-Py₂Se₂ | Pyridine Diselenide | ~69.4 nM |
| Compound 2 | Peptidomimetic Aldehyde | 40 nM |
DNA gyrase is an essential bacterial type II topoisomerase that introduces negative supercoils into DNA and is a well-validated target for antibiotics like the fluoroquinolones. nih.govmdpi.com The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂). nih.govwhiterose.ac.uk Analogues based on quinolone and 2-pyridone-3-carboxylic acid scaffolds interfere with the enzyme's function of cleaving and resealing DNA.
The inhibitory mechanism of quinolone-class drugs involves stabilizing the gyrase-DNA complex in a state where the DNA is cleaved. nih.gov This interaction is mediated through a water-metal ion bridge. mdpi.com The C-3 carboxylic acid and C-4 keto group of the inhibitor chelate a non-catalytic Mg²⁺ ion, which is coordinated by four water molecules. These water molecules then form hydrogen bonds with key residues in the GyrA subunit, such as Ser83 and Asp87 (in E. coli). mdpi.com While most resistance mutations occur in the GyrA subunit, some have been found in GyrB (e.g., Asp426, Lys447), suggesting these residues are part of a larger, flexible quinolone-binding pocket that also involves the DNA and GyrA. nih.gov
Given the rise of resistance, targeting allosteric sites—regions on the enzyme remote from the active site—is a promising strategy. whiterose.ac.uk The development of allosteric inhibitors could circumvent existing resistance mechanisms that affect the primary quinolone-binding pocket. whiterose.ac.ukmdpi.com
Receptor Binding and Ligand-Target Interaction Analysis
A thorough analysis of the interactions between a ligand and its target receptor or enzyme is vital for understanding its mechanism and for optimizing its structure. A combination of computational and experimental techniques is used to characterize these binding events for pyridine carboxylic acid analogues.
Computational Analysis: Molecular docking is a primary tool used to visualize the binding pose of an inhibitor in the active site of its target. researchgate.netmdpi.com These models can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, docking studies of pyridine-3-carboxylic acid derivatives designed as lysine (B10760008) demethylase inhibitors showed that the pyridine moiety can establish a stabilizing π-π interaction with a phenylalanine residue (Phe185), while the carboxylic group forms a hydrogen bond with a serine residue (Ser188). researchgate.net Multivariate methods and pattern recognition techniques can also be applied to compare the molecular properties of a new compound, like nicotinic acid, with a panel of known drugs to predict its bioavailability and potential as a drug carrier. nih.gov
Experimental Validation: X-ray crystallography provides the most definitive view of ligand-target interactions by resolving the three-dimensional structure of the complex at an atomic level. rsc.org This technique can confirm the binding mode predicted by docking and reveal the precise geometry of interactions. Spectroscopic methods, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are used to characterize the formation of ligand-metal complexes and confirm structural features. rsc.orgjcmimagescasereports.org These experimental methods, in conjunction with computational modeling, provide a comprehensive picture of how these compounds bind to their biological targets, guiding further medicinal chemistry efforts.
Characterization of Binding Sites and Hotspots
The binding sites for analogues of this compound, especially those interacting with nAChRs, are well-characterized. For nicotinic agonists, the pharmacophore model universally includes a cationic nitrogen and a hydrogen bond acceptor. nih.gov The cationic center, typically a protonated nitrogen in the pyridine ring, forms a crucial cation-π interaction with a conserved tryptophan residue in the receptor binding site. nih.gov The pyridine nitrogen itself can act as a hydrogen bond acceptor, interacting with a backbone NH group across a subunit interface, a key feature for binding. nih.gov
Studies on 3'-(substituted pyridinyl)-deschloroepibatidine analogues, which share the pyridinyl group, have demonstrated high-affinity binding for α4β2* nAChRs. nih.gov This suggests that the binding pocket of these receptors can accommodate the pyridinyl structure. The selectivity for different nAChR subtypes, such as α4β2* over α3β4 and α7, indicates that specific residues or "hotspots" within the binding site are responsible for these preferences. nih.gov For instance, the substitution pattern on the pyridine ring can influence these interactions, leading to varying degrees of affinity and selectivity.
Molecular Docking and Dynamics Simulations for Binding Mode Prediction
Molecular docking and dynamics simulations have been instrumental in predicting the binding modes of pyridinyl-containing compounds. For example, in the case of 2-pyridone-3-carboxylic acid derivatives targeting DNA gyrase, docking studies have shown that these molecules can form hydrogen bonds with key residues such as Ser84 and Glu88 from the GyrA subunit and Arg458 and Asp437 from the GyrB subunit. nih.gov This interaction is often mediated by a metal ion bridge, mimicking the binding of fluoroquinolone antibiotics. nih.gov Molecular dynamics simulations further confirmed the stability of these interactions over time. nih.gov
Structure-Activity Relationship (SAR) Studies for Mechanistic Deconvolution
Structure-activity relationship (SAR) studies on analogues have been crucial for understanding the mechanistic details of their biological activity. For pyridinyl-containing compounds targeting nAChRs, modifications to the pyridine ring and adjacent structures have profound effects on potency and selectivity. In a series of 3'-(substituted pyridinyl)-deschloroepibatidine analogues, the nature and position of substituents on the pyridine ring were found to significantly impact binding affinity and functional activity. nih.gov For example, one of the most potent compounds in the series, with a Ki of 0.13 nM, demonstrated high selectivity for α4β2* nAChRs. nih.gov
The carboxylic acid group, as seen in related structures like coumarin-3-carboxylic acid, can also be a critical determinant of biological activity. In some contexts, the presence of the carboxylic acid is essential for antibacterial activity, and its removal or conversion to an amide can lead to a loss of function. mdpi.com This highlights the importance of this functional group in potential interactions with biological targets. For this compound, the interplay between the pyridinyl ring, the oxolane scaffold, and the carboxylic acid would be central to its SAR profile.
Biochemical Pathway Modulation and Functional Consequences
The interaction of pyridinyl-containing compounds with their biological targets can modulate various biochemical pathways, leading to specific functional outcomes. Analogues that are potent nAChR antagonists can block nicotine-induced antinociception, as demonstrated in animal models. nih.gov This indicates a direct modulation of cholinergic signaling pathways in the central nervous system. The functional consequence of this modulation is a potential therapeutic application for nicotine (B1678760) addiction. nih.gov
Beyond nAChRs, pyridine derivatives have been shown to inhibit other targets like EGFR kinase and DNA gyrase. nih.govnih.gov Inhibition of these enzymes can disrupt critical cellular processes. For instance, EGFR inhibition can affect cell proliferation and apoptosis pathways, which is relevant in cancer therapy. nih.gov Similarly, the inhibition of DNA gyrase disrupts bacterial DNA replication, leading to an antibacterial effect. nih.gov While the specific pathways modulated by this compound are not yet elucidated, the broader family of pyridone and pyridine carboxylic acid derivatives is known to be involved in the metabolism of nicotinamide and can influence NAD-dependent processes. mdpi.com
Applications of 2 Pyridin 3 Yl Oxolane 3 Carboxylic Acid As a Chemical Building Block
Precursor Role in the Synthesis of Complex Heterocyclic Systems
The pyridine (B92270) moiety is a fundamental component in a vast number of biologically active compounds and functional materials. ias.ac.indicp.ac.cn Pyridine carboxylic acids, in particular, serve as crucial intermediates in the pharmaceutical and agrochemical industries. acs.org The structural framework of 2-(pyridin-3-yl)oxolane-3-carboxylic acid makes it a promising precursor for the construction of fused heterocyclic systems, where the oxolane and pyridine rings can be elaborated or cyclized with other reagents.
Research into analogous structures has demonstrated the utility of pyridine and furan (B31954) derivatives in synthesizing fused heterocycles such as furo[2,3-b]pyridines. ias.ac.in The synthesis of these fused systems often involves the construction of a furan or pyridine ring onto a pre-existing heterocyclic core. ias.ac.in For instance, the Pictet-Spengler reaction has been employed for the synthesis of tetrahydrofuro[3,2-c]pyridines, which are important skeletons in many bioactive compounds. beilstein-journals.org This suggests that the this compound could potentially undergo intramolecular cyclization or be used in multicomponent reactions to form novel polycyclic structures.
Furthermore, derivatives of 2-pyridone-3-carboxylic acid have been shown to be versatile precursors for a variety of antimicrobial, antiviral, and anti-inflammatory agents through various chemical transformations. nih.govresearchgate.net The carboxylic acid group in these precursors allows for derivatization and subsequent cyclization reactions to build more complex molecular architectures. nih.gov Although direct examples involving this compound are not extensively documented, the established reactivity of its constituent parts points towards its significant potential in this area of synthetic chemistry.
Utilization as a Chiral Auxiliary or Scaffold in Asymmetric Transformations
The presence of stereogenic centers in the oxolane ring of this compound makes it an attractive candidate for applications in asymmetric synthesis. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction, after which they can be removed and ideally recycled. wikipedia.org The development of efficient chiral auxiliaries is a cornerstone of modern synthetic organic chemistry.
While the direct use of this compound as a chiral auxiliary has not been extensively reported, related structural motifs have shown significant promise. For example, pyridine-oxazoline (PyOx) ligands have gained considerable attention in asymmetric catalysis. rsc.orgnih.govresearchgate.net These hybrid ligands, which combine a pyridine ring with a chiral oxazoline (B21484) ring, have been successfully employed in a variety of metal-catalyzed enantioselective reactions. rsc.orgresearchgate.net The oxolane ring in this compound is a saturated version of the oxazoline ring, suggesting that it could be adapted for similar purposes, potentially by converting the carboxylic acid into a coordinating group.
Moreover, the concept of enantiomeric scaffolding, where a chiral core molecule is elaborated to access diverse families of complex molecules, is a powerful strategy in enantiocontrolled synthesis. nih.gov Organometallic scaffolds derived from η3-pyridinylmolybdenum complexes have been prepared using the aza-Achmatowicz reaction, highlighting the utility of pyridinyl moieties in creating chiral platforms for further synthetic transformations. nih.gov The rigid, chiral structure of this compound could serve as a scaffold onto which other molecular fragments are built in a stereocontrolled manner.
| Chiral Ligand Type | Key Structural Features | Application in Asymmetric Catalysis | Potential Relation to this compound |
| Pyridine-Oxazoline (PyOx) | Chiral oxazoline ring fused or linked to a pyridine ring. | Widely used in metal-catalyzed enantioselective reactions. rsc.orgnih.govresearchgate.net | The oxolane ring is a saturated analogue of the oxazoline ring. |
| η3-Pyridinyl Scaffolds | Organometallic complexes containing a chiral pyridinyl ligand. | Used as enantiomeric scaffolds for complex molecule synthesis. nih.gov | The pyridinyl moiety is a key component of the target molecule. |
Development of Hybrid Molecules and Conjugates for Advanced Applications
Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced activity, improved selectivity, or a better safety profile. mdpi.comnih.gov The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. dicp.ac.cnresearchgate.net The combination of a pyridine moiety with an oxolane ring and a carboxylic acid linker in this compound makes it an ideal candidate for the development of novel hybrid molecules.
The carboxylic acid group provides a convenient handle for conjugation to other bioactive molecules, polymers, or targeting moieties. For instance, pyridine-thiazole hybrid molecules have been synthesized and shown to possess significant antiproliferative activity against various cancer cell lines. mdpi.com Similarly, the incorporation of pyridine and furan rings into hybrid structures has been explored for the development of new anticancer agents. researchgate.net These examples underscore the potential of using the this compound scaffold to create new therapeutic agents.
The oxolane (tetrahydrofuran) ring itself is a common motif in many natural products and biologically active compounds, including a number of HIV protease inhibitors. nih.govnih.gov The incorporation of a tetrahydrofuran (B95107) ring can improve the pharmacokinetic properties and binding affinity of a drug molecule. nih.gov Therefore, hybrid molecules derived from this compound could benefit from the favorable properties of both the pyridine and the oxolane components.
| Hybrid Molecule Class | Constituent Moieties | Therapeutic Target/Application | Relevance to this compound |
| Pyridine-Thiazole Hybrids | Pyridine and Thiazole | Anticancer | Demonstrates the utility of pyridine in hybrid drug design. mdpi.com |
| Pyridine-Furan/Thiophene Hybrids | Pyridine and Furan/Thiophene | Anticancer | Highlights the combination of different heterocyclic rings for bioactivity. researchgate.net |
| Tetrahydrofuran-containing Drugs | Tetrahydrofuran and other pharmacophores | HIV Protease Inhibition | Shows the importance of the oxolane ring in bioactive molecules. nih.govnih.gov |
Future Directions and Emerging Research Avenues for 2 Pyridin 3 Yl Oxolane 3 Carboxylic Acid Research
Exploration of Novel and Sustainable Synthetic Pathways
The future of synthesizing 2-(Pyridin-3-yl)oxolane-3-carboxylic acid and its derivatives is increasingly geared towards green and sustainable chemistry. nih.gov Traditional multi-step syntheses are often associated with high costs, significant waste generation, and the use of hazardous reagents. To address these challenges, researchers are expected to focus on innovative methodologies that improve efficiency and environmental performance.
Key areas of exploration will likely include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times, increase product yields, and enhance the purity of pyridine (B92270) derivatives. nih.gov Future work could adapt MAOS for the key cyclization or substitution steps in the synthesis of the target compound, offering a faster and more energy-efficient alternative to conventional heating.
One-Pot Multicomponent Reactions (MCRs): MCRs, where multiple reactants are combined in a single vessel to form a complex product, represent a highly efficient synthetic strategy. nih.gov Developing a one-pot protocol for this compound would streamline the manufacturing process, minimizing solvent use and purification steps.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and pressure, leading to higher yields and improved safety for exothermic or hazardous reactions. This approach could be instrumental in the large-scale, industrial production of the compound.
Bio-catalysis and Renewable Feedstocks: The use of enzymes as catalysts and the derivation of starting materials from renewable sources like glycerol (B35011) are cornerstones of sustainable synthesis. researchgate.net Research into enzymatic pathways or the use of bio-based precursors for the oxolane or pyridine rings could provide a significantly greener synthetic route. researchgate.net
| Synthetic Approach | Potential Advantages for this compound Synthesis | Relevant Research Area |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times (minutes vs. hours), higher yields, cleaner product profiles. nih.gov | Green Chemistry, Process Intensification |
| One-Pot Multicomponent Reactions | Increased atom economy, reduced solvent waste, simplified procedures. nih.gov | Synthetic Efficiency, Green Chemistry |
| Flow Chemistry | Enhanced safety, scalability, and precise control over reaction conditions. | Industrial Chemistry, Process Optimization |
| Bio-catalysis | High selectivity, mild reaction conditions, use of renewable resources. researchgate.net | Sustainable Chemistry, Biotransformation |
Application of Advanced Characterization Techniques and Big Data Analysis
A thorough understanding of the structural and physicochemical properties of this compound is essential for its development. While standard techniques like NMR and FT-IR are foundational, future research will leverage more sophisticated analytical methods to provide a comprehensive characterization. mdpi.comnajah.edu
Advanced characterization will likely involve:
Single-Crystal X-ray Diffraction: To unambiguously determine the three-dimensional molecular structure, including stereochemistry and conformational preferences. This is crucial for understanding how the molecule interacts with biological targets.
High-Resolution Mass Spectrometry (HRMS): For precise mass determination, confirming elemental composition and aiding in the identification of metabolites and degradation products. nih.gov
Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) will be essential for the complete structural elucidation of new, more complex derivatives.
The integration of these techniques with big data analysis will create new opportunities. By compiling large datasets of spectroscopic information, chemical properties, and biological activity for a library of related pyridyl-oxolane compounds, researchers can identify quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR). This data-driven approach can guide the rational design of new molecules with optimized characteristics. mdpi.com
Deeper Mechanistic Insights into Molecular Recognition and Biological Activities
Understanding how this compound interacts with biological systems at a molecular level is a critical frontier. The pyridine moiety, a common pharmacophore, can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are fundamental to molecular recognition. nih.govnih.gov
Future research in this area should focus on:
Target Identification and Validation: Identifying the specific biological targets (e.g., enzymes, receptors) with which the compound interacts. The structural similarity to compounds that modulate nicotinic acetylcholine (B1216132) receptors (nAChRs) suggests this could be a promising area of investigation. mdpi.comnih.gov
Computational Modeling and Molecular Docking: Using computer simulations to predict the binding mode and affinity of the compound to its target protein. nih.gov These studies can elucidate the key amino acid residues involved in the interaction and guide modifications to improve binding.
Biophysical Techniques: Employing methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantitatively measure the binding kinetics and thermodynamics of the compound-target interaction.
Structural Biology: Co-crystallizing the compound with its target protein to obtain a high-resolution X-ray structure of the complex. This provides definitive proof of the binding mode and serves as a blueprint for structure-based drug design.
| Technique | Objective | Expected Outcome |
|---|---|---|
| Molecular Docking | Predict binding pose and affinity to a biological target. nih.gov | Identification of key interactions and potential for optimization. |
| Surface Plasmon Resonance (SPR) | Measure real-time binding kinetics (on/off rates). | Quantitative data on binding affinity and stability of the complex. |
| Isothermal Titration Calorimetry (ITC) | Determine the thermodynamics of binding (enthalpy, entropy). | Insight into the driving forces of the molecular interaction. |
| X-ray Co-crystallography | Determine the 3D structure of the compound bound to its target. | A precise structural map for rational drug design. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
The convergence of artificial intelligence (AI) and medicinal chemistry is set to revolutionize drug discovery. frontiersin.orgjsr.org For this compound, AI and machine learning (ML) can accelerate the design-synthesize-test cycle significantly. drughunter.com
Key applications of AI/ML in this context include:
Predictive Modeling: Training ML models on existing data to predict the biological activity, toxicity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) of novel, virtual derivatives of the parent compound.
Generative Chemistry: Using generative AI models to design entirely new molecules based on the this compound scaffold. These models can be optimized to generate structures with a high probability of possessing desired therapeutic properties.
De Novo Drug Design: Combining generative models with predictive modeling to create a closed-loop system that autonomously designs, evaluates, and refines novel drug candidates, thereby exploring a vast chemical space more efficiently than human chemists.
Synthesis Planning: Employing AI tools to devise the most efficient and plausible synthetic routes for promising new derivatives, saving considerable time and resources in the laboratory.
The integration of these computational tools will enable researchers to more rapidly identify and optimize lead compounds, reducing the time and cost associated with bringing a new therapeutic agent to preclinical development. frontiersin.orgdrughunter.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
